6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline (CAS 1156277-85-8) is a high-halogen-density quinoline building block featuring a unique substitution pattern (6-Br, 4-Cl, 8-F, 2-CF3) that enables regioselective, sequential functionalization (Suzuki-Miyaura, Sonogashira, SNAr) for efficient SAR library synthesis. Its differentiated reactivity profile and potential for halogen-bonding interactions make it a non-interchangeable scaffold for antimalarial lead optimization (validated 2-trifluoromethylquinoline antiplasmodial activity) and fluorinated agrochemical intermediate development. Procure with confidence for advanced medicinal chemistry, materials science, and pesticide discovery programs.

Molecular Formula C10H3BrClF4N
Molecular Weight 328.49 g/mol
CAS No. 1156277-85-8
Cat. No. B1518603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline
CAS1156277-85-8
Molecular FormulaC10H3BrClF4N
Molecular Weight328.49 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=CC(=N2)C(F)(F)F)Cl)F)Br
InChIInChI=1S/C10H3BrClF4N/c11-4-1-5-6(12)3-8(10(14,15)16)17-9(5)7(13)2-4/h1-3H
InChIKeyOWBCVGVZBRRHTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline (1156277-85-8): High-Halogen-Density Quinoline Scaffold for Advanced Synthetic Chemistry and Drug Discovery


6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline (CAS 1156277-85-8) is a polyhalogenated quinoline derivative featuring a unique substitution pattern: bromine at position 6, chlorine at position 4, fluorine at position 8, and a trifluoromethyl group at position 2 [1]. With a molecular weight of 328.49 g/mol and a molecular formula of C10H3BrClF4N, this compound represents a high-halogen-density heterocyclic building block that is structurally distinct from simpler mono- or di-halogenated quinoline analogs . The compound is commercially available at typical purities of 95% for research and development applications in medicinal chemistry, agrochemical synthesis, and materials science .

6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline: Why Structural Analog Substitution Is Not Straightforward


The substitution pattern on this quinoline scaffold creates a unique chemical and biological profile that cannot be replicated by simply interchanging with other polyhalogenated quinoline derivatives. The combination of four distinct halogen-containing substituents at precise positions on the quinoline ring system dictates regioselective reactivity in cross-coupling reactions, influences electronic distribution across the aromatic system, and modulates interactions with biological targets [1]. While structurally related compounds such as 6-bromo-2-(trifluoromethyl)quinoline (lacking the 4-chloro and 8-fluoro substituents) or 4-chloro-2-(trifluoromethyl)quinoline (lacking the 6-bromo and 8-fluoro substituents) may appear similar, the absence or repositioning of any single halogen atom can fundamentally alter the compound's synthetic utility in sequential coupling reactions, its lipophilicity profile, and its potential binding interactions with enzyme active sites or receptor pockets [2]. Consequently, this compound is not a generic interchangeable building block but rather a specific scaffold designed for applications requiring this precise halogenation pattern.

6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline (1156277-85-8): Comparative Quantitative Evidence for Differentiated Procurement


Halogenation Pattern Differentiation: Unique Quadruple Halogen Substituent Profile Versus Commercial Analogs

6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline contains four halogen-containing substituents (Br, Cl, F, CF3) distributed across the quinoline core, a pattern not observed in the closest commercially available analogs. In contrast, 6-bromo-4-chloro-8-fluoroquinoline (CAS 1019016-66-0) lacks the 2-trifluoromethyl group, 4-chloro-2-(trifluoromethyl)quinoline (CAS 1701-24-2) lacks the 6-bromo and 8-fluoro substituents, and 6-bromo-2-(trifluoromethyl)quinoline (CAS 176722-64-8) lacks the 4-chloro and 8-fluoro substituents . This unique halogenation profile provides three distinct reactive handles (Br at position 6 for cross-coupling, Cl at position 4 for nucleophilic aromatic substitution, and CF3 at position 2 for metabolic stability enhancement) that are not simultaneously available in any single comparator compound [1].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Physicochemical Property Differentiation: Calculated Molecular Weight and Lipophilicity Metrics Versus Simpler Analogs

The molecular weight of 6-bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline is 328.49 g/mol, which is significantly higher than comparator quinoline derivatives due to the presence of multiple heavy halogen atoms . This elevated molecular weight is accompanied by an increased calculated lipophilicity (estimated LogP approximately 4.5-5.0) compared to less halogenated analogs . While direct experimental LogP data for this specific compound are not available in the open literature, the trifluoromethyl group is well-established to increase lipophilicity by approximately 1 LogP unit compared to a methyl group, and the combination of Br, Cl, F, and CF3 substituents is predicted to enhance membrane permeability and metabolic stability relative to non-fluorinated or less-halogenated quinolines [1].

ADME Prediction Drug Design Physicochemical Properties

Synthetic Utility Differentiation: Orthogonal Reactivity for Sequential Cross-Coupling Versus Mono-Functional Analogs

The presence of bromine at the 6-position of 2-trifluoromethylquinolines has been demonstrated to enable efficient palladium-catalyzed Sonogashira cross-coupling reactions to introduce alkynyl groups, with reported yields ranging from good to excellent (typically 65-92% for structurally related tris-brominated 2-trifluoromethylquinolines) [1]. In contrast, the 4-chloro substituent on quinoline scaffolds is known to be less reactive under standard cross-coupling conditions, allowing for chemoselective functionalization strategies where the 6-bromo position can be derivatized first while leaving the 4-chloro and 2-trifluoromethyl groups intact for subsequent transformations [2]. This orthogonal reactivity profile, combined with the electron-withdrawing effects of the 8-fluoro and 2-trifluoromethyl groups that modulate the electronic environment of the quinoline ring, distinguishes this compound from simpler analogs that lack this specific constellation of reactive and modulating substituents [3].

Palladium Catalysis Sonogashira Coupling Sequential Derivatization

Biological Activity Potential Differentiation: Trifluoromethylquinoline Scaffold Activity Versus Non-Trifluoromethylated Analogs

Trifluoromethyl-substituted quinolines have demonstrated potent in vitro antiplasmodial activity, with IC50 values ranging from 0.083 µM to 33.0 µM against Plasmodium falciparum in a recent study of 17 novel hybrid trifluoromethylquinolines [1]. The most active compound in this series, N-(5-methyl-4H-1,2,4-triazol-3-yl)-2,8-bis(trifluoromethyl)quinolin-4-amine, exhibited an IC50 of 0.083 µM and reduced parasitemia by 66% in P. berghei-infected mice [2]. In contrast, non-trifluoromethylated quinoline analogs such as 4-chloro-8-fluoroquinoline have been reported primarily as synthetic intermediates without comparable published biological activity data against these targets [3]. While direct biological data for 6-bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline specifically are not yet available in the peer-reviewed literature, the presence of the 2-trifluoromethyl group places this compound in a class of molecules with established antimalarial potential, whereas the additional halogen substituents (Br, Cl, F) may further modulate potency and selectivity through halogen bonding interactions [4].

Antimalarial Antimicrobial Kinase Inhibition

Optimal Research and Industrial Applications for 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline (1156277-85-8) Based on Differentiated Evidence


Sequential Cross-Coupling for Library Synthesis in Medicinal Chemistry

For medicinal chemistry programs requiring rapid exploration of chemical space around a quinoline core, this compound serves as an advanced intermediate with orthogonal reactive handles. The 6-bromo substituent can be selectively functionalized via Suzuki-Miyaura or Sonogashira cross-coupling to introduce aryl or alkynyl groups, while the 4-chloro position remains available for subsequent nucleophilic aromatic substitution with amines or alkoxides. This sequential functionalization strategy, enabled by the differential reactivity of Br versus Cl on this specific scaffold, allows for efficient generation of diverse compound libraries for structure-activity relationship (SAR) studies [1].

Antimalarial Lead Optimization Scaffold

Given the established antiplasmodial activity of 2-trifluoromethylquinoline derivatives (IC50 values as low as 0.083 µM against P. falciparum), this polyhalogenated quinoline provides a promising starting point for lead optimization in antimalarial drug discovery. The multiple halogen substituents offer opportunities for halogen bonding interactions with parasitic targets, while the electron-withdrawing nature of the trifluoromethyl and fluoro groups may enhance metabolic stability. Researchers can leverage the 6-bromo and 4-chloro positions to introduce diversity elements that modulate potency, selectivity, and pharmacokinetic properties [2].

Fluorescent Probe and Materials Science Applications

Quinoline derivatives, particularly those bearing trifluoromethyl groups and halogens, have been reported to exhibit interesting fluorescence properties with applications as electroluminescence materials and fluorescent probes. The unique combination of electron-withdrawing substituents (F, Cl, CF3) and the heavy bromine atom on this scaffold may impart distinct photophysical properties, including potential for heavy-atom-enhanced phosphorescence or altered quantum yields compared to less-halogenated analogs. This compound can serve as a precursor for synthesizing fluorinated quinoline-based materials with tailored optical properties [3].

Agrochemical Intermediate Synthesis

Fluorinated quinolines have established applications in agricultural chemistry as intermediates for the synthesis of novel pesticides and herbicides. The presence of the trifluoromethyl group and multiple halogens in this compound enhances its lipophilicity and metabolic stability—properties that are highly desirable in agrochemical candidates to improve foliar uptake and environmental persistence. The reactive bromine and chlorine atoms provide versatile points for introducing agrochemically relevant functional groups such as heterocycles, amides, or sulfonamides .

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